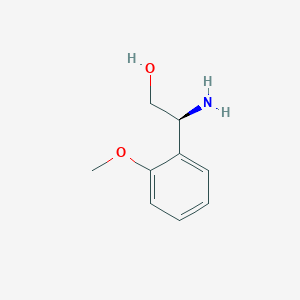

(S)-2-Amino-2-(2-methoxyphenyl)ethan-1-OL

Description

Significance of Enantiomerically Pure Compounds in Modern Organic Chemistry

Enantiomerically pure compounds, which consist of a single stereoisomer, are of paramount importance in fields such as pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The three-dimensional arrangement of atoms in a molecule can lead to vastly different biological activities. For a chiral drug, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even cause harmful side effects. numberanalytics.comresearchgate.net This necessity for single-enantiomer products has propelled the development of asymmetric synthesis, a field dedicated to creating chiral molecules with a high degree of stereochemical control. researchgate.net The ability to selectively synthesize one enantiomer over the other is not only crucial for safety and efficacy but also for optimizing the efficiency of chemical processes. acs.org

Overview of Chiral Amino Alcohols: Structure, Classification, and Synthetic Utility

Chiral amino alcohols are organic compounds that contain both an amino group and a hydroxyl group, with at least one stereocenter. nih.gov This bifunctional nature allows them to act as powerful ligands for metal catalysts or as chiral auxiliaries, which are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsfu.ca Derived often from readily available natural sources like amino acids, they are a cost-effective and versatile tool for the synthetic chemist. researchgate.net Their utility spans a wide range of asymmetric transformations, including reductions of ketones, alkylations, and aldol (B89426) reactions, enabling the construction of complex molecules with defined stereochemistry. researchgate.netresearchgate.net

Historical Context of (S)-2-Amino-2-(2-methoxyphenyl)ethan-1-OL in Chiral Catalysis and Synthesis Research

The development of chiral auxiliaries and ligands for asymmetric synthesis has a rich history, with pioneering work by chemists like E.J. Corey in the 1970s laying the groundwork for the field. numberanalytics.com The introduction of chiral auxiliaries provided a reliable method to control stereochemistry in various chemical reactions. numberanalytics.comwikipedia.org Chiral amino alcohols, due to their unique structural features, quickly became a focal point of research.

This compound belongs to this well-established class of chiral 1,2-amino alcohols. While specific seminal publications detailing its initial synthesis and application are not as widely cited as those for auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultam, its structural motifs suggest its development was a logical extension of the exploration of amino alcohol-based ligands. Research into compounds of this type is driven by the desire to fine-tune the steric and electronic properties of the catalyst or auxiliary to achieve higher yields and enantioselectivities in asymmetric reactions. The presence of the ortho-methoxy group on the phenyl ring is of particular interest for its potential to influence the conformational rigidity and chelating properties of the molecule when complexed with a metal center. A study on the deamination of the racemic version of this compound, 2-amino-1-(2-methoxyphenyl)-1-phenylethanol, highlighted the influence of the o-methoxyphenyl group on cationic rearrangements, demonstrating the unique electronic behavior imparted by this substituent. lookchem.com

Scope and Objectives of Research on this compound

Research on this compound and related compounds is primarily focused on their application in asymmetric synthesis. The main objectives of such research include:

Development of Novel Chiral Ligands and Catalysts: A primary goal is to use this amino alcohol as a precursor for new chiral ligands. By reacting with various metal precursors, it can form catalysts for a range of asymmetric transformations, including hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. acs.org

Use as a Chiral Auxiliary: The compound can be temporarily attached to a substrate molecule to direct the stereochemical course of a reaction. Subsequent removal of the auxiliary would yield an enantiomerically enriched product. researchgate.netsfu.ca

Mechanistic Studies: Investigating how the structure of this compound, particularly the ortho-methoxy substituent, influences the transition state of a reaction is a key research objective. This understanding allows for the rational design of more efficient and selective catalysts. The electronic and chelating effects of the methoxy (B1213986) group are of fundamental interest in this regard.

Synthesis of High-Value Compounds: Ultimately, the goal is to apply these chiral catalysts and auxiliaries to the efficient synthesis of valuable, enantiomerically pure molecules, such as active pharmaceutical ingredients and natural products. acs.org

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| Appearance | White to off-white crystalline powder |

| Chirality | (S)-enantiomer |

Note: Physical properties can vary depending on the source and purity.

Representative Application in Asymmetric Synthesis

Chiral amino alcohols like this compound are precursors to highly effective catalysts for asymmetric reactions. A primary example is their use in the formation of chiral oxazaborolidine catalysts for the enantioselective reduction of prochiral ketones. The table below illustrates the typical performance of such a catalyst system.

| Ketone Substrate | Chiral Alcohol Product | Catalyst System | Enantiomeric Excess (ee) | Yield |

| Acetophenone | (R)-1-Phenylethanol | Oxazaborolidine derived from a chiral amino alcohol and borane | >95% | High |

| Propiophenone | (R)-1-Phenyl-1-propanol | Oxazaborolidine derived from a chiral amino alcohol and borane | >90% | High |

Note: This table represents typical results for this class of catalysts and is for illustrative purposes. Specific results for catalysts derived from this compound would require dedicated experimental investigation.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-(2-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-9-5-3-2-4-7(9)8(10)6-11/h2-5,8,11H,6,10H2,1H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHKELIJPISIBB-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Chiral Recognition in S 2 Amino 2 2 Methoxyphenyl Ethan 1 Ol Systems

Analysis of Enantiomeric Purity and Absolute Configuration Determination

The determination of enantiomeric purity and absolute configuration is fundamental to understanding and utilizing chiral compounds like (S)-2-Amino-2-(2-methoxyphenyl)ethan-1-ol. Various analytical techniques are employed to quantify the excess of one enantiomer over the other and to assign the (S) or (R) configuration to the chiral center.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is a common and effective method for separating enantiomers and determining their ratios. For instance, N-benzoylamino alcohol derivatives have been successfully resolved with greater than 99% enantiomeric excess (ee) using this technique. csic.es In some cases, derivatization of the amino group with agents like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) followed by reversed-phase HPLC analysis can be used to determine the enantiomeric excess. nih.gov

Beyond chromatographic methods, Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful tools for assigning absolute configuration. The Mosher method, which involves the formation of diastereomeric esters with a chiral derivatizing agent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a classic example. nih.govhebmu.edu.cn Analysis of the chemical shifts of the resulting diastereomers in the ¹H NMR spectrum allows for the determination of the absolute stereochemistry of the original alcohol. hebmu.edu.cn More advanced NMR techniques, such as those involving nuclear Overhauser enhancement (nOe), can also provide crucial information about the spatial proximity of atoms, aiding in the assignment of absolute configuration in rigid molecular structures. mdpi.org In certain instances, a competing enantioselective acylation (CEA) reaction coupled with Liquid Chromatography-Mass Spectrometry (LC/MS) analysis can be employed, particularly when dealing with mixtures of compounds. nih.gov

The following table summarizes key methods for determining enantiomeric purity and absolute configuration:

| Method | Principle | Application Example |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of N-benzoylamino alcohol enantiomers. csic.es |

| Derivatization followed by HPLC | Conversion of enantiomers into diastereomers with a chiral derivatizing agent (e.g., GITC), which are then separated by standard HPLC. | Determination of enantiomeric excess of amino alcohols. nih.gov |

| Mosher's Method (NMR) | Formation of diastereomeric esters with a chiral reagent (e.g., MTPA) and analysis of ¹H NMR chemical shift differences. hebmu.edu.cn | Assignment of absolute configuration of secondary alcohols. nih.gov |

| Nuclear Overhauser Effect (nOe) NMR | Measurement of the change in intensity of an NMR signal when a nearby nucleus is saturated, providing distance information. | Determination of the absolute configuration of rigid spiro-compounds. mdpi.org |

| Competing Enantioselective Acylation (CEA) with LC/MS | Kinetic resolution of a racemic alcohol using a chiral acylating agent, followed by analysis of the products. | Determination of absolute configuration of secondary alcohols in a mixture. nih.gov |

Chiroptical Properties and Their Correlation with Stereochemistry

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are invaluable for elucidating the stereochemistry of chiral molecules like this compound. These methods measure the differential absorption of left and right circularly polarized light, providing information that is exquisitely sensitive to the three-dimensional structure of the molecule.

The correlation between the observed chiroptical properties and the absolute configuration is often achieved through comparison with theoretical calculations, typically using density functional theory (DFT). nih.gov For vicinal amino alcohols, the combination of ECD and VCD has been shown to be a powerful approach for reliably determining the absolute configuration. researchgate.net The agreement between the experimental and theoretically predicted spectra for a particular enantiomer provides strong evidence for its absolute stereochemistry. researchgate.net

The chiroptical properties are dependent on the conformational preferences of the molecule in solution. nih.gov Therefore, a thorough conformational analysis is a prerequisite for the accurate prediction of ECD and VCD spectra.

Conformational Analysis of this compound and its Metal Complexes

The biological activity and chemical reactivity of this compound are intrinsically linked to its conformational flexibility. The molecule can adopt various conformations due to rotation around its single bonds. The relative energies of these conformers, and thus their populations at equilibrium, are influenced by intramolecular interactions such as hydrogen bonding between the amino and hydroxyl groups, as well as steric interactions.

Computational methods, such as those based on DFT, are frequently used to model the potential energy surface of the molecule and identify the most stable conformers. nih.gov These theoretical predictions can be validated by comparing calculated spectroscopic parameters with experimental data from techniques like NMR.

When this compound acts as a ligand to a metal center, its conformational freedom is often reduced. The coordination to the metal ion imposes geometric constraints, leading to a more rigid structure. The resulting stereochemistry of the metal complex is determined by the preferred coordination geometry of the metal and the steric and electronic properties of the amino alcohol ligand.

Factors Influencing Stereoselectivity in Reactions Involving this compound

When this compound is used as a chiral auxiliary or a starting material in a chemical reaction, it can influence the stereochemical outcome of the reaction, leading to the preferential formation of one stereoisomer of the product over another. This phenomenon is known as stereoselectivity.

Several factors contribute to the degree and sense of stereoselectivity observed in such reactions:

The nature of the substrate: The structure of the molecule reacting with the chiral amino alcohol is a primary determinant of stereoselectivity. masterorganicchemistry.com Steric hindrance and electronic interactions between the substrate and the chiral reagent play a crucial role. masterorganicchemistry.com

The reaction mechanism: The pathway through which the reaction proceeds (e.g., S_N1, S_N2, E1, E2) has a profound impact on the stereochemical outcome. masterorganicchemistry.commasterorganicchemistry.com For example, S_N2 reactions are stereospecific, proceeding with inversion of configuration at the reacting center. masterorganicchemistry.com

Reaction conditions: Parameters such as temperature, solvent, and the presence of catalysts or additives can significantly influence the stereoselectivity. masterorganicchemistry.com For instance, the choice of reducing agent and solvent can lead to the selective formation of either syn- or anti-diastereomers in the reduction of N-protected amino ketones. researchgate.net

Protecting groups: In many synthetic applications, the amino or hydroxyl group of the amino alcohol may be protected. The nature and size of these protecting groups can influence the steric environment around the chiral center and thereby affect the stereoselectivity of subsequent reactions. researchgate.net

The following table outlines key factors influencing stereoselectivity:

| Factor | Influence on Stereoselectivity | Example |

| Substrate Structure | Steric and electronic properties of the starting material dictate the approach of the chiral reagent. masterorganicchemistry.com | The regioselectivity of alkene reactions depends on the substitution pattern of the double bond. masterorganicchemistry.com |

| Reaction Mechanism | The inherent stereochemistry of the reaction pathway (e.g., inversion for S_N2, racemization for S_N1) is critical. masterorganicchemistry.commasterorganicchemistry.com | S_N2 reactions proceed with inversion of stereochemistry. masterorganicchemistry.com |

| Reaction Conditions | Temperature can affect the ratio of substitution to elimination products. masterorganicchemistry.com Solvent can influence the stability of charged intermediates. masterorganicchemistry.com | The use of different reducing agents and solvents in the reduction of N-trityl-protected amino ketones leads to different diastereomers. researchgate.net |

| Protecting Groups | The size and nature of protecting groups on the chiral auxiliary can direct the stereochemical course of a reaction through steric hindrance. | Carbamate-protected amino ketones are selectively reduced to anti-amino alcohols. researchgate.net |

Derivatization and Structural Modifications of S 2 Amino 2 2 Methoxyphenyl Ethan 1 Ol for Enhanced Research Utility

Preparation of N-Substituted Derivatives for Chiral Ligand Development

The primary amine functionality of (S)-2-amino-2-(2-methoxyphenyl)ethan-1-ol is a key site for modification to generate a diverse library of chiral ligands. N-substitution allows for the introduction of various alkyl, aryl, or functionalized groups that can significantly influence the steric environment and coordination properties of the resulting ligand. These N-substituted derivatives are crucial in the field of asymmetric catalysis. researchgate.net

One common strategy for N-substitution is reductive amination, where the amino alcohol is reacted with an aldehyde or ketone in the presence of a reducing agent. Another approach is direct N-alkylation or N-arylation, although care must be taken to avoid over-alkylation. The synthesis of more complex ligands, such as bisoxazolines (BOX), often starts with the N-acylation of the amino alcohol, followed by cyclization. illinois.edu The modular nature of these synthetic routes allows for the creation of a wide array of ligands with tailored properties. illinois.edu

The development of chiral 1,2-amino alcohol-derived ligands is a significant area of research, as these ligands have proven effective in a variety of metal-catalyzed asymmetric reactions. nih.gov The substituents on the nitrogen atom play a crucial role in defining the chiral pocket of the metal complex, thereby influencing the enantioselectivity of the catalyzed reaction. rsc.org

Table 1: Examples of N-Substitution Reactions for Chiral Ligand Precursors

| N-Substituent Type | Reaction | Reagents | Purpose |

| N-Alkyl | Reductive Amination | Aldehyde/Ketone, NaBH4/H2, Pd/C | Introduce simple steric bulk |

| N-Aryl | Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, Base | Introduce electronic diversity |

| N-Acyl | Acylation | Acyl chloride, Base | Precursor for oxazoline (B21484) ring formation |

| N-Sulfonyl | Sulfonylation | Sulfonyl chloride, Base | Modify electronic properties and acidity |

Synthesis of O-Substituted Derivatives (e.g., esters, ethers) and their Reactivity

Modification at the hydroxyl group of this compound provides another avenue for creating derivatives with unique properties. O-substitution to form esters and ethers can alter the molecule's solubility, reactivity, and coordinating ability.

Esterification is typically achieved by reacting the amino alcohol with a carboxylic acid, acyl chloride, or anhydride. These reactions can be catalyzed by acids or bases. The resulting amino esters can serve as intermediates in the synthesis of more complex molecules or as ligands themselves. diva-portal.org The reactivity of the hydroxyl group can be influenced by the neighboring amino group, which may require protection prior to O-substitution to prevent undesired side reactions.

Etherification, the formation of an O-alkyl or O-aryl bond, can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl or aryl halide. uci.edu The resulting ethers are generally more stable than esters to hydrolysis. The reactivity of these O-substituted derivatives is largely dictated by the nature of the substituent. For instance, esters can undergo hydrolysis back to the alcohol, while ethers are relatively inert. pearson.com

Table 2: Overview of O-Substitution Reactions

| Derivative | Reaction | Typical Reagents | Key Characteristics of Product |

| Ester | Esterification | Carboxylic acid (acid catalyst), Acyl chloride (base) | Can be hydrolyzed; modifies steric bulk |

| Ether | Williamson Ether Synthesis | Alkyl halide, Strong base (e.g., NaH) | Chemically stable; alters solubility |

| Silyl Ether | Silylation | Silyl chloride (e.g., TBDMSCl), Base (e.g., imidazole) | Protective group; easily cleaved |

Formation of Bidentate and Multidentate Ligands incorporating this compound Scaffolds

The presence of both a nitrogen and an oxygen donor atom in this compound makes it an excellent precursor for the synthesis of bidentate and multidentate ligands. scispace.com These ligands are capable of forming stable chelate rings with metal ions, which is a fundamental principle in coordination chemistry and catalysis. doi.orgresearchgate.net

A straightforward method for creating bidentate ligands from this scaffold is through the formation of Schiff bases. scispace.com This involves the condensation reaction between the primary amine of the amino alcohol and an aldehyde or ketone. dergipark.org.tr The resulting Schiff base ligand contains an imine nitrogen and the original hydroxyl oxygen as coordinating atoms. The electronic and steric properties of the Schiff base ligand can be easily tuned by varying the aldehyde or ketone used in the synthesis. doi.orgresearcher.life

More complex multidentate ligands can be constructed by incorporating the this compound unit into a larger molecular framework. researchgate.net For example, linking two amino alcohol molecules through a dicarboxylic acid can lead to the formation of tetradentate ligands. These multidentate ligands can enforce specific coordination geometries on the metal center, which is highly desirable in asymmetric catalysis.

Table 3: Examples of Ligand Formation from this compound

| Ligand Type | Synthetic Approach | Key Structural Feature | Potential Applications |

| Bidentate (N,O) | Schiff base formation with an aldehyde | Imine-alcohol | Asymmetric catalysis, metal complex studies |

| Bidentate (N,O) | N-acylation followed by coordination | Amido-alcohol | Coordination chemistry |

| Tetradentate (N,N,O,O) | Linking two units with a dicarboxylate | Bis(amido-alcohol) | Enantioselective catalysis |

Probing Structure-Reactivity Relationships through Derivatization Strategies

Systematic derivatization of the this compound scaffold is a powerful tool for probing structure-reactivity relationships in the resulting chiral ligands and catalysts. By making incremental changes to the structure of the ligand and observing the effect on the outcome of a chemical reaction, researchers can gain insights into the reaction mechanism and the factors that govern selectivity. mdpi.com

For instance, in a metal-catalyzed asymmetric reaction, modifying the substituents on the nitrogen atom of a ligand derived from this compound can alter the steric hindrance around the metal center. This, in turn, can influence which enantiomer of the product is formed preferentially. Similarly, altering the electronic properties of the ligand by introducing electron-donating or electron-withdrawing groups on the aromatic ring can affect the catalytic activity of the metal complex.

These studies are crucial for the rational design of new and improved catalysts. By understanding how specific structural features of a ligand translate into its performance, chemists can move beyond trial-and-error approaches and rationally design ligands that are optimized for a particular transformation.

Table 4: Investigating Structure-Reactivity Relationships

| Structural Modification | Property Influenced | Effect on Catalysis | Example of Investigation |

| Varying N-alkyl/aryl groups | Steric environment | Enantioselectivity, Substrate scope | Comparing ligands with different sized N-substituents in an asymmetric addition reaction. |

| Substitution on the phenyl ring | Electronic properties | Reaction rate, Catalyst stability | Comparing ligands with electron-donating vs. electron-withdrawing groups on the phenyl ring. |

| O-substitution | Solubility, Lewis basicity | Catalyst solubility and activity | Comparing the catalytic performance of an O-acetylated versus an O-methylated ligand. |

| Constraining the scaffold | Conformational rigidity | Enantioselectivity | Incorporating the amino alcohol into a cyclic structure to reduce conformational flexibility. |

Applications of S 2 Amino 2 2 Methoxyphenyl Ethan 1 Ol in Asymmetric Catalysis

Asymmetric Hydrogenation Catalysis with (S)-2-Amino-2-(2-methoxyphenyl)ethan-1-OL Derived Ligands

Asymmetric hydrogenation is a powerful method for producing enantiomerically pure alcohols, which are crucial intermediates in the pharmaceutical and fine chemical industries. Ligands derived from chiral 1,2-amino alcohols are particularly effective in the metal-catalyzed hydrogenation of prochiral ketones.

Ruthenium and iridium complexes are the workhorses of asymmetric hydrogenation. Specifically, catalysts of the type [(arene)Ru(II)(N,N'-ligand)Cl] or related iridium complexes exhibit high activity and enantioselectivity. When a ligand derived from an amino alcohol like this compound is used, it typically forms part of a bidentate or tetradentate ligand structure that coordinates to the metal center.

The substrate scope for these catalytic systems is broad, with a particular emphasis on aromatic and heteroaromatic ketones. The general effectiveness of such catalysts, particularly iron-based systems which are considered a "greener" alternative to ruthenium, has been demonstrated for the reduction of various ketones to their corresponding chiral alcohols in good to excellent yields and enantiomeric excesses. For instance, ruthenium-diphosphine-diamine catalysts have achieved up to >99% ee in the hydrogenation of α-amino-heteroaryl ketones. While specific data for ligands from this compound is not extensively documented, the performance of related amino alcohol-based catalysts provides a strong indication of their potential. Cationic iridium complexes with chiral N,P-ligands are also highly efficient for the asymmetric hydrogenation of olefins, including those without a coordinating functional group near the double bond.

Table 1: Representative Enantioselectivity in Asymmetric Hydrogenation of Ketones with Amino Alcohol-Derived Catalysts This table presents illustrative data from related systems to show the potential of this class of catalysts.

| Substrate (Ketone) | Catalyst System (Metal/Ligand Type) | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | Ru(II)/TsDPEN-type | >95 | up to 98 |

| 2-Acetylfuran | Fe(II)/Chiral Tetradentate Amine | >90 | up to 99 |

| 1-(Thiophen-2-yl)ethan-1-one | Ru(II)/Diphosphine-Diamine | >95 | up to 99 |

| o-Hydroxyacetophenone | Ru(II)/Tethered-TsDPEN | >90 | up to 99 |

The design of the chiral ligand is paramount for achieving high catalytic activity and enantioselectivity. Starting from a backbone like this compound, ligands can be optimized by modifying the amino and hydroxyl groups. For instance, the nitrogen atom is often functionalized with groups such as tosyl (Ts) or incorporated into a larger phosphine-containing structure (e.g., aminophosphine) to enhance its coordination properties and steric influence.

The ortho-methoxy group on the phenyl ring of the parent compound is a key feature. It can influence the electronic properties of the catalyst and may engage in secondary interactions, such as hydrogen bonding or steric blocking, within the catalytic pocket. These interactions help to lock the substrate into a specific orientation during the hydrogen transfer step, thereby enhancing stereochemical control. Computational methods, such as Density Functional Theory (DFT), are increasingly used to rationally design ligands by predicting how structural modifications will impact the transition state energies, allowing for the in-silico optimization of catalysts for specific substrates.

Asymmetric C-C Bond Forming Reactions

The construction of carbon-carbon bonds in a stereocontrolled manner is a cornerstone of organic synthesis. Chiral ligands derived from amino alcohols can be employed in a range of these transformations.

Asymmetric alkylation and arylation reactions provide access to chiral centers, including challenging quaternary carbons. While palladium catalysts are often favored for these reactions, the choice of chiral ligand is critical. This compound can serve as a chiral scaffold for the synthesis of bidentate ligands (e.g., P,N or N,N ligands) for such transformations. For example, in palladium-catalyzed asymmetric allylic alkylation (AAA), ligands create a chiral environment around the metal that differentiates the two faces of the nucleophile or the prochiral positions of the allylic substrate.

Similarly, the asymmetric α-arylation of ketone enolates can be achieved with high enantioselectivity using palladium catalysts bearing bulky, chiral phosphine (B1218219) ligands. The synthesis of such ligands can originate from a chiral pool molecule like an amino alcohol, where the stereocenter is used to build up a more complex chiral architecture.

Chiral Ligand Design and Optimization Based on this compound Structure

The design of effective chiral ligands from this compound is a process of molecular engineering, aimed at maximizing the stereochemical influence of the ligand on a catalytic reaction. The inherent chirality of the amino alcohol is the foundation, but its effectiveness is significantly enhanced through systematic structural modifications. These modifications are intended to fine-tune the steric and electronic properties of the resulting ligand, thereby optimizing its performance in terms of yield and enantioselectivity for a specific asymmetric transformation.

A primary strategy in ligand design involves the derivatization of the amino and hydroxyl groups of the this compound backbone. For instance, the amino group can be functionalized with various substituents, ranging from simple alkyl or aryl groups to more complex moieties, to modulate the steric bulk around the metal center. This steric hindrance plays a critical role in differentiating between the two prochiral faces of a substrate. Similarly, the hydroxyl group can be modified or used as an anchor point for creating bidentate or tridentate ligands.

One of the most successful classes of ligands derived from amino alcohols are bis(oxazolines) (BOX) and pyridine-bis(oxazolines) (PyBOX). researchgate.net The synthesis of these ligands typically involves the condensation of the chiral amino alcohol with a dicarboxylic acid derivative, such as dimethyl malonate or pyridine-2,6-dicarboxylic acid. researchgate.net The resulting C2-symmetric ligands create a well-defined and rigid chiral pocket around the metal ion, which is highly effective in enforcing a specific trajectory for the incoming substrate. mdpi.com

The optimization of these ligands often involves varying the substituent at the 4-position of the oxazoline (B21484) ring, which is derived from the substituent on the chiral carbon of the amino alcohol. In the case of ligands derived from this compound, this would be the o-methoxyphenyl group. This group can exert a significant electronic effect and its steric bulk can effectively shield one face of the catalytic center. nih.govrsc.org Further optimization can be achieved by modifying the bridge connecting the two oxazoline rings, which affects the bite angle of the ligand and, consequently, the geometry of the metal complex. mdpi.com

The following interactive table illustrates how variations in the structure of a generic chiral amino alcohol-derived ligand can impact the outcome of an asymmetric reaction, using the enantioselective addition of diethylzinc (B1219324) to aldehydes as a model system. These principles are directly applicable to the design and optimization of ligands based on this compound.

| Ligand Feature | Modification | Effect on Catalysis | Rationale |

| N-Substituent | Increasing steric bulk (e.g., Me to iPr to tBu) | Often increases enantioselectivity to an optimal point. | Larger groups create a more defined chiral pocket, enhancing facial discrimination of the substrate. Excessive bulk can hinder substrate approach and lower reactivity. |

| Aryl Substituent (on chiral center) | Introduction of ortho-substituents (e.g., phenyl to o-methoxyphenyl) | Can increase enantioselectivity. nih.govrsc.org | The ortho-substituent can restrict the rotation of the aryl group, leading to a more rigid and predictable chiral environment. It can also have electronic effects on the metal center. rsc.org |

| Ligand Backbone | Changing from a flexible to a rigid backbone (e.g., open chain to cyclic) | Generally increases enantioselectivity. | A rigid backbone reduces the number of possible conformations of the catalyst-substrate complex, leading to a more ordered transition state and higher stereocontrol. |

| Chelation | Bidentate (N,O) vs. Tridentate (N,N,O) | Can significantly alter reactivity and selectivity. | The coordination number and geometry around the metal center are changed, which directly impacts the mechanism and the structure of the transition state. |

Mechanistic Insights into Catalytic Cycles Involving this compound Derived Ligands

Understanding the mechanism of a catalytic cycle is paramount for the rational design and optimization of chiral catalysts. For ligands derived from this compound, mechanistic studies, often in the context of well-established reactions like the addition of organozinc reagents to aldehydes, provide a framework for explaining the observed stereoselectivity. nih.gov

A widely accepted mechanism for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a β-amino alcohol-derived ligand, involves the formation of a series of well-defined intermediates. The catalytic cycle can be broadly described by the following steps:

Catalyst Formation: The chiral amino alcohol ligand reacts with diethylzinc to form a dimeric zinc-alkoxide complex. This complex is often the resting state of the catalyst.

Substrate Coordination: An aldehyde molecule coordinates to one of the zinc centers of the dimeric complex.

Alkyl Transfer: An ethyl group from another diethylzinc molecule is transferred to the coordinated aldehyde. This transfer occurs within a highly organized, chiral transition state.

Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product is released, and the catalyst is regenerated to re-enter the catalytic cycle.

The enantioselectivity of the reaction is determined in the alkyl transfer step. The chiral ligand creates a sterically and electronically biased environment, forcing the aldehyde to adopt a specific orientation and exposing only one of its two prochiral faces to the incoming nucleophile (the ethyl group).

For a ligand derived from this compound, the ortho-methoxy group on the phenyl ring is expected to play a crucial role in the transition state assembly. It can influence the stereochemical outcome in several ways:

Steric Shielding: The bulky o-methoxyphenyl group can effectively block one side of the coordinated aldehyde, directing the approach of the diethylzinc from the less hindered face.

Electronic Effects: The methoxy (B1213986) group is an electron-donating group, which can influence the Lewis acidity of the zinc center, thereby modulating the reactivity of the catalyst.

Secondary Coordination: The oxygen atom of the methoxy group could potentially engage in a weak coordinating interaction with the zinc center, further rigidifying the transition state and enhancing stereochemical control.

The proposed transition state model often involves a six-membered ring-like structure where the aldehyde, the chiral ligand, and the diethylzinc are all coordinated to the zinc centers. The stereochemistry of the final product is dictated by the most energetically favorable arrangement of this complex.

The following table outlines the key stages and intermediates in a typical catalytic cycle for the diethylzinc addition to an aldehyde, catalyzed by a generic β-amino alcohol ligand, which is applicable to ligands derived from this compound.

| Stage | Intermediate/Transition State | Description | Role of Ligand |

| 1. Catalyst Formation | Dimeric Zinc-Alkoxide Complex | The chiral amino alcohol reacts with two equivalents of diethylzinc to form a stable dimeric complex where the two zinc atoms are bridged by the alkoxide oxygen atoms of two ligand molecules. | The ligand provides the chiral scaffold for the active catalyst. |

| 2. Substrate Binding | Aldehyde-Catalyst Adduct | An aldehyde molecule displaces a weakly bound solvent or ligand molecule and coordinates to one of the zinc centers. | The chiral environment of the ligand dictates the preferred orientation of the aldehyde upon coordination. |

| 3. Transition State | Six-membered Ring-like Transition State | The coordinated aldehyde undergoes nucleophilic attack by an ethyl group from a diethylzinc molecule. The transition state is highly organized. | The steric and electronic properties of the ligand, particularly the substituents on the chiral center (e.g., the o-methoxyphenyl group), create a specific chiral pocket that allows for the preferential formation of one of the two possible diastereomeric transition states. |

| 4. Product Formation | Zinc Alkoxide of the Product | After the ethyl transfer, a zinc alkoxide of the newly formed chiral secondary alcohol is generated. | The ligand facilitates the release of the product and the regeneration of the active catalyst for the next cycle. |

Through detailed mechanistic studies, including kinetic analysis and computational modeling, a deeper understanding of the factors that govern the efficiency and selectivity of catalysts derived from this compound can be achieved, paving the way for the development of even more powerful tools for asymmetric synthesis.

S 2 Amino 2 2 Methoxyphenyl Ethan 1 Ol As a Chiral Building Block and Chiral Auxiliary in Organic Synthesis

Role in the Asymmetric Synthesis of Complex Chiral Molecules and Natural Products

Chiral 1,2-amino alcohols are foundational motifs present in a wide array of biologically active molecules and natural products. acs.orgresearchgate.net Their structural framework is a key component in many pharmaceuticals. For instance, this scaffold is found in adrenergic receptor agonists and other important drugs. acs.orglookchem.com The synthesis of enantiomerically pure amino alcohols is a critical task in synthetic organic chemistry, as the biological activity of a final compound often depends on a specific stereochemistry. acs.org

(S)-2-Amino-2-(2-methoxyphenyl)ethan-1-ol serves as a versatile chiral starting material. The amino and hydroxyl groups provide reactive handles for a variety of chemical transformations, allowing for the construction of larger, stereochemically defined molecules. While specific, widely-documented total syntheses of natural products using this compound are not prevalent in readily available literature, the utility of closely related analogs is well-established. For example, similar chiral amines have been used as key intermediates in the synthesis of therapeutic agents. One such case is the use of (S)-1-(3-methoxyphenyl)ethanamine, a structurally similar chiral amine, as a critical intermediate in a concise total synthesis of (S)-Rivastigmine, a drug used for treating dementia associated with Alzheimer's and Parkinson's diseases. orgsyn.org

The typical synthetic strategy involves utilizing the inherent chirality of the amino alcohol to build subsequent stereocenters or to be incorporated as a key fragment of the final target molecule. The 2-methoxyphenyl group can also influence the reactivity and conformational preferences of the molecule and its derivatives during synthesis.

Application in the Synthesis of Chiral Intermediates for Advanced Organic Materials

The utility of chiral compounds extends beyond pharmaceuticals into the realm of materials science. Chiral 1,2-amino alcohols are particularly valuable as ligands for the synthesis of chiral catalysts, which are essential for producing enantiomerically pure compounds on an industrial scale. These ligands can coordinate with a metal center to create a chiral environment that directs the stereochemical outcome of a catalytic reaction.

This compound, with its amino and alcohol functionalities, is an ideal candidate for such applications. It can act as a bidentate ligand, binding to a metal through the nitrogen and oxygen atoms. Research on other chiral amino alcohols has demonstrated their effectiveness as ligands in various metal-catalyzed reactions, such as the enantioselective addition of organozinc reagents to aldehydes. rsc.org In these applications, the ligand's structure is fine-tuned to maximize both the yield and the enantiomeric excess (ee) of the product. rsc.org

While specific applications of this compound in advanced organic materials are still an emerging area, its structural features make it a promising scaffold for developing new catalysts for asymmetric synthesis or for incorporation into chiral polymers and metal-organic frameworks (MOFs) with unique optical or electronic properties.

Use as a Chiral Auxiliary for Diastereoselective Transformations

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com Chiral 1,2-amino alcohols are frequently used to form chiral auxiliaries, such as oxazolidinones. williams.edu

This compound can be cyclized with phosgene (B1210022) or a related carbonate to form a chiral oxazolidinone auxiliary. This auxiliary can then be N-acylated, and the resulting imide can undergo highly diastereoselective reactions. The steric hindrance provided by the substituent at the chiral center (the 2-methoxyphenyl group) blocks one face of the enolate, forcing an electrophile to approach from the less hindered side. This leads to the formation of one diastereomer in preference to the other.

The following table shows representative diastereoselective reactions using well-known oxazolidinone auxiliaries derived from other amino alcohols, illustrating the principle by which this compound could be employed.

| Chiral Auxiliary System | Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) |

| Evans' Oxazolidinone | Alkylation | Benzyl bromide | >99:1 |

| Evans' Oxazolidinone | Aldol (B89426) Reaction | Isobutyraldehyde | >99:1 |

| Pseudoephedrine Amide | Alkylation | Iodomethane | 98:2 |

This table presents data for well-established chiral auxiliary systems to illustrate the concept of diastereoselective transformations. Specific performance data for an auxiliary derived from this compound is not provided in the search results.

After the transformation, the auxiliary can be cleaved from the product, for example, by hydrolysis, to yield an enantiomerically enriched carboxylic acid, alcohol, or other functional group, while recovering the original chiral amino alcohol.

Scaffold for the Development of Chiral Stationary Phases for Analytical Separations

The separation of enantiomers is a critical task in pharmaceutical development and quality control. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most powerful methods for this purpose. A CSP is created by immobilizing a chiral selector onto a solid support, typically silica (B1680970) gel. researchgate.net The chiral selector creates a transient diastereomeric complex with the enantiomers of the analyte, leading to different retention times and thus separation.

Molecules used as chiral selectors must possess stereogenic centers and functional groups capable of engaging in various types of interactions, such as hydrogen bonding, dipole-dipole, and π-π stacking. This compound possesses the necessary attributes to function as a chiral selector.

Chiral Center: The stereogenic carbon provides the fundamental basis for chiral recognition.

Functional Groups: The hydroxyl (-OH) and amino (-NH2) groups are excellent sites for hydrogen bonding.

Aromatic Ring: The 2-methoxyphenyl group can participate in π-π stacking and dipole-dipole interactions.

The compound could be covalently bonded to a silica support, or a derivative could be polymerized and coated onto the support. While the use of this compound itself as a CSP is not widely reported, the principles of chiral recognition are well-established with other molecules containing similar functionalities, such as glycopeptides and various amino acid derivatives. nih.gov The structural features of this amino alcohol make it a strong candidate for the development of new, specialized chiral stationary phases for analytical and preparative enantioseparations.

Computational and Theoretical Studies on S 2 Amino 2 2 Methoxyphenyl Ethan 1 Ol and Its Complexes

Density Functional Theory (DFT) Calculations for Conformation and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (S)-2-Amino-2-(2-methoxyphenyl)ethan-1-OL, DFT calculations are instrumental in determining its most stable conformations and understanding its electronic properties.

Detailed research findings indicate that the conformational landscape of chiral amino alcohols is influenced by intramolecular hydrogen bonding. For instance, in a study on a camphor-based chiral γ-amino alcohol, DFT calculations at the B3LYP/6-31G(d) level revealed that an intramolecular O-H···N hydrogen bond significantly restricts conformational mobility, leading to a highly stable conformer. doi.org This type of interaction is also expected to play a crucial role in determining the preferred geometry of this compound, where the hydroxyl and amino groups can form a similar hydrogen bond.

The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be elucidated using DFT. These frontier orbitals are key to understanding the molecule's reactivity. For example, in a study of (E)-3-[1-(2-hydroxyphenylanilino)ethylidene]-6-methylpyran-2,4-dione, DFT calculations at the B3LYP/6–311G(d,p) level were used to determine the HOMO-LUMO energy gap, providing insights into its electronic transitions and reactivity. doi.org Similar calculations for this compound would help in understanding its role as a ligand in catalytic reactions.

Table 1: Representative DFT Functionals and Basis Sets for Amino Alcohol Analysis

| DFT Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G(d) | Conformational analysis, hydrogen bonding | doi.org |

| B3LYP | 6–311G(d,p) | Optimized structure, HOMO-LUMO analysis | doi.org |

Molecular Dynamics (MD) Simulations of Ligand-Metal Interactions and Chiral Recognition

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations are particularly useful for studying the dynamic behavior of this compound when it forms complexes with metal ions and for understanding the mechanisms of chiral recognition.

MD simulations can provide detailed insights into how chiral molecules interact with their environment. For example, MD simulations have been used to study the chiral recognition of drugs by molecular micelles, revealing that the shape, charge distribution, and formation of stereoselective intermolecular hydrogen bonds are crucial for discrimination. nih.gov In the context of this compound, MD simulations could be employed to model the interaction of its metal complexes with a prochiral substrate. This would involve simulating the complex and substrate in a solvent box and analyzing the trajectories to identify the preferential binding mode that leads to the observed stereoselectivity.

The stability of ligand-metal complexes can also be assessed using MD. For instance, a study on chiral amino acids and a metallacycle used MD simulations to understand the stability of the formed diastereomeric complexes. rsc.org For this compound, MD simulations could be used to explore the conformational flexibility of its metal complexes and to identify the most stable coordination geometries, which are essential for catalysis.

Table 2: Parameters and Methods in MD Simulations for Chiral Recognition

| Force Field | Software | System Components | Analysis | Reference |

|---|---|---|---|---|

| parm99 | AMBER 14 | Poly(SULL):enantiomer complex, counterions, water molecules | Binding free energy, SASA, hydrogen bonding | nsf.gov |

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations, including DFT, are pivotal in elucidating the detailed mechanisms of chemical reactions. For reactions catalyzed by complexes of this compound, these calculations can map out the entire potential energy surface, identify transition states, and determine activation energies.

A study on the Ag(I)-catalyzed addition of amino alcohols to electron-deficient olefins employed DFT to investigate competing reaction mechanisms. rsc.org The calculations revealed how different catalytic systems could act as either a Brønsted base or a Lewis acid, leading to different products. rsc.org Similar quantum chemical studies on reactions involving this compound could clarify the role of the ligand and the metal center in activating the reactants.

Transition state analysis is a key component of these studies. By locating the transition state structure and calculating its energy, the rate-determining step of a reaction can be identified. For example, in the alkylation of amines with alcohols catalyzed by an iridium complex, DFT calculations were used to determine that the rate-determining step was the decoordination of the amine followed by coordination of the imine intermediate. acs.org For a reaction catalyzed by a complex of this compound, identifying the transition state for the enantioselective step would allow for a rationalization of the observed stereochemistry.

Table 3: Quantum Chemical Methods for Reaction Mechanism Studies

| Method | Application | Key Findings | Reference |

|---|---|---|---|

| DFT | Ag(I)-catalyzed addition of amino alcohols | Elucidation of competing Brønsted base vs. Lewis acid mechanisms | rsc.org |

| DFT | Iridium-catalyzed amine alkylation | Identification of the rate-determining step and catalyst resting state | acs.org |

Prediction of Stereoselectivity and Enantiomeric Excess in Catalytic Reactions

A major goal of computational chemistry in asymmetric catalysis is the prediction of stereoselectivity and enantiomeric excess (ee). Various computational models, including Quantitative Structure-Selectivity Relationship (QSSR) and machine learning approaches, have been developed for this purpose.

QSSR models correlate the structural features of chiral catalysts with their observed enantioselectivities. For the addition of diethylzinc (B1219324) to benzaldehyde (B42025) catalyzed by β-amino alcohols, a QSSR model was developed using three-dimensional physical property grids and quantum mechanical models to provide reliable predictions of enantioselectivity. acs.org Such an approach could be applied to a series of catalysts based on derivatives of this compound to predict which catalyst will give the highest ee.

More recently, machine learning models have shown great promise in predicting enantioselectivity. These models can be trained on experimental data to recognize patterns that are not immediately obvious to human researchers. A study on asymmetric reactions used a combination of chirality codes and a Random Forest algorithm to predict the ee with good accuracy. jlu.edu.cn Another approach utilized universal descriptors of "quasi transition states" in a machine learning model to predict enantioselectivity in small-data regimes, which is particularly useful in the early stages of catalyst development. chemrxiv.org

Table 4: Computational Models for Predicting Enantiomeric Excess

| Model | Methodology | Application | Reference |

|---|---|---|---|

| QSSR | 3D physical property grids, quantum mechanical models | Asymmetric addition of Et2Zn to PhCHO catalyzed by β-amino alcohols | acs.org |

| Random Forest | Conformation-independent/dependent chirality codes, genetic algorithm | Prediction of ee in asymmetric catalysis | jlu.edu.cn |

In Silico Design of Novel this compound Derivatives for Catalysis

The ultimate application of computational and theoretical studies is the in silico design of novel, more effective catalysts. By understanding the structure-activity and structure-selectivity relationships, new derivatives of this compound can be designed and screened computationally before their synthesis and experimental testing.

The design of chiral ligands for asymmetric catalysis has evolved from relying on C2-symmetric ligands to developing nonsymmetrical modular ligands. pnas.orgresearchgate.net Computational methods can accelerate this process by allowing for the rapid evaluation of a large number of virtual derivatives. For example, by modifying the substituents on the phenyl ring or the backbone of this compound in silico, the steric and electronic properties of the resulting ligand can be tuned.

Computational screening can then be used to identify the most promising candidates. This can involve docking studies to assess the binding of the virtual catalyst-substrate complexes, followed by more accurate quantum chemical calculations on the most promising candidates to predict their catalytic performance. This hierarchical approach allows for the efficient exploration of a vast chemical space, guiding synthetic efforts towards the most promising catalyst designs.

Table 5: Strategies for In Silico Ligand Design

| Design Concept | Computational Approach | Goal | Reference |

|---|---|---|---|

| Modular Ligand Design | DFT, Molecular Modeling | Optimization of ligand structure for specific reactions | chimia.ch |

| Privileged Ligands | Screening of structural classes | Identification of broadly applicable ligand scaffolds | pnas.orgresearchgate.net |

Advanced Analytical and Spectroscopic Methodologies for Research on S 2 Amino 2 2 Methoxyphenyl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural and conformational analysis of (S)-2-Amino-2-(2-methoxyphenyl)ethan-1-OL in solution. auremn.org.br Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information regarding the connectivity of atoms and their spatial relationships. emerypharma.com

One-dimensional ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of each proton and carbon atom within the molecule. However, for an unambiguous assignment and a deeper understanding of the molecular architecture, 2D NMR techniques are essential. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comresearchgate.net For this compound, COSY spectra would reveal correlations between the methoxy (B1213986) protons and the aromatic ring protons, as well as couplings between the protons on the ethan-1-ol backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC provides direct one-bond correlations between protons and the carbon atoms they are attached to. emerypharma.comyoutube.com This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. youtube.comprinceton.edu HMBC is invaluable for piecing together the molecular skeleton by connecting fragments identified through COSY and HSQC. For instance, it can show correlations from the methoxy protons to the quaternary aromatic carbon, and from the amino proton to various carbons in the phenyl ring and the ethyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of whether they are directly bonded. researchgate.netprinceton.edu This is particularly powerful for determining the preferred conformation of the molecule in solution. By analyzing the cross-peaks in a NOESY spectrum, the relative orientation of the 2-methoxyphenyl group and the amino alcohol side chain can be deduced. researchgate.net

Table 1: Exemplary 2D NMR Correlations for Structural Elucidation

| Technique | Correlated Nuclei | Information Gained |

| COSY | ¹H - ¹H | Identifies scalar-coupled protons, establishing connectivity within spin systems (e.g., the ethyl backbone). youtube.com |

| HSQC | ¹H - ¹³C (¹J) | Directly correlates protons to their attached carbons for unambiguous carbon assignment. emerypharma.com |

| HMBC | ¹H - ¹³C (²⁻⁴J) | Establishes long-range connectivity between protons and carbons, linking different molecular fragments. princeton.edu |

| NOESY | ¹H - ¹H (spatial) | Reveals through-space proximity of protons, providing insights into the molecule's 3D conformation. researchgate.net |

To determine the enantiomeric excess (e.e.) of this compound, chiral NMR shift reagents can be employed. researchgate.netlibretexts.org These are typically lanthanide complexes that are themselves chiral. libretexts.org When added to a solution of a chiral compound, they form diastereomeric complexes with each enantiomer. researchgate.net This interaction leads to differential chemical shifts for corresponding protons in the two enantiomers, allowing for their distinction and quantification by integrating the respective signals in the ¹H NMR spectrum. libretexts.orgtcichemicals.comharvard.edu This method provides a direct and often rapid assessment of enantiomeric purity. nih.gov

Mass Spectrometry Techniques in Mechanistic and Derivatization Studies

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) mass spectra can provide characteristic fragments that aid in structural confirmation. nist.gov For instance, the fragmentation of related methoxyphenyl compounds often shows a prominent peak corresponding to the methoxybenzyl cation. In mechanistic studies, MS can be used to identify intermediates and products of reactions involving the title compound. Furthermore, derivatization of the amino and hydroxyl groups followed by MS analysis can be used to confirm the presence of these functional groups and to facilitate analysis, for example, by improving volatility for gas chromatography-mass spectrometry (GC-MS).

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state and for unambiguously establishing its absolute configuration. nih.govwikipedia.org By diffracting X-rays through a single crystal of this compound, a detailed electron density map can be generated, revealing the precise positions of all atoms. wikipedia.org This technique provides accurate bond lengths, bond angles, and torsion angles. Crucially, for a chiral, enantiomerically pure compound, anomalous dispersion effects can be used to determine the absolute stereochemistry at the chiral center, confirming the (S)-configuration. nih.govnih.govresearchgate.netresearchgate.net The solid-state structure also reveals intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. researchgate.net

Table 2: Crystallographic Data for a Related Chiral Amino Compound

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 7.2437 |

| b (Å) | 7.4244 |

| c (Å) | 20.4794 |

| V (ų) | 1101.38 |

| Z | 4 |

| Data-to-parameter ratio | 11.3 |

| Source: researchgate.net |

Advanced Chromatographic Methods for Stereochemical Purity Analysis (e.g., Chiral HPLC, GC)

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for assessing the stereochemical purity of this compound. Chiral HPLC, in particular, is a widely used and effective technique for separating enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. nih.gov The choice of the CSP and the mobile phase is critical for achieving good separation. By comparing the chromatogram of the sample to that of a racemic standard, the enantiomeric excess can be accurately quantified. nih.gov For GC analysis, the compound may first need to be derivatized to increase its volatility.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis

FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands for the O-H and N-H stretching vibrations (typically in the 3200-3500 cm⁻¹ region), C-H stretching of the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-O stretching vibrations. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. researchgate.net Aromatic ring vibrations are often strong in Raman spectra. The analysis of the vibrational spectra, often aided by computational calculations (like Density Functional Theory, DFT), can help in identifying different conformers of the molecule, as the vibrational frequencies can be sensitive to changes in the molecular geometry. biointerfaceresearch.comnih.gov For instance, the position and shape of the O-H stretching band can indicate the presence and strength of intramolecular hydrogen bonding between the hydroxyl and amino groups or the methoxy group. uibk.ac.atfrontiersin.orgnih.gov

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Information Provided |

| O-H Stretch | 3200 - 3600 | FT-IR, Raman | Presence of hydroxyl group; hydrogen bonding information. researchgate.net |

| N-H Stretch | 3300 - 3500 | FT-IR, Raman | Presence of primary amine group. |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman | Confirms the presence of the phenyl ring. |

| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman | Confirms the presence of the ethyl chain and methoxy group. researchgate.net |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman | Characteristic of the phenyl ring structure. |

| C-O Stretch | 1000 - 1300 | FT-IR | Corresponds to the alcohol and ether functional groups. researchgate.net |

UV-Vis Spectroscopy for Electronic Transitions and Complex Formation

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic structure and complexation behavior of molecules. For this compound, this methodology provides insights into its electronic transitions and its interactions with other chemical species, which is crucial for various research applications.

The absorption of UV or visible light by a molecule corresponds to the excitation of its outer electrons from a ground state to a higher energy state. snnu.edu.cn The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—groups of atoms that are responsible for the absorption. chemguide.co.uk In this compound, the primary chromophore is the 2-methoxyphenyl group. The electronic transitions associated with this aromatic system are typically π → π* transitions, which involve the promotion of electrons from bonding (π) to anti-bonding (π) molecular orbitals. shimadzu.com The presence of non-bonding electrons on the oxygen and nitrogen atoms also allows for n → π transitions, which are generally of lower intensity. ias.ac.in

The UV-Vis spectrum of a compound like this compound is characterized by one or more absorption bands, with the wavelength of maximum absorbance denoted as λmax. The intensity of this absorption is quantified by the molar absorptivity (ε), a constant that is characteristic of the compound at a specific wavelength. shimadzu.com The position and intensity of these bands are sensitive to the molecular environment, including the solvent and the presence of interacting species. For aromatic compounds, the absorption peaks are influenced by the nature and position of substituents on the benzene (B151609) ring. shimadzu.com The methoxy and amino alcohol substituents on the phenyl ring in this compound influence the energy of the molecular orbitals and thus the λmax values.

While specific experimental UV-Vis spectral data for this compound is not extensively documented in publicly available literature, theoretical calculations for structurally related compounds can provide an estimation of the expected electronic transitions. For instance, calculations for 2,6-dimethoxyphenol (B48157) (DMOPh) show allowed transitions at approximately 248 nm and 228 nm. researchgate.net It is anticipated that this compound would exhibit characteristic absorption bands in the UV region, likely influenced by the electronic effects of its substituents.

Detailed Research Findings

UV-Vis spectroscopy is not only used for characterizing the electronic transitions of a single molecule but is also a primary tool for studying the formation of complexes in solution. The interaction of this compound with metal ions or other molecules can lead to the formation of new chemical species with distinct electronic properties. This complex formation is often accompanied by noticeable changes in the UV-Vis absorption spectrum, such as a shift in the λmax (bathochromic or hypsochromic shift) or a change in the molar absorptivity (hyperchromic or hypochromic effect). core.ac.uk

By systematically varying the concentrations of the interacting species and monitoring the changes in absorbance, the stoichiometry and stability of the resulting complex can be determined. A common technique for this is the method of continuous variations, also known as Job's plot. snnu.edu.cnnih.gov In this method, the total molar concentration of the two interacting species is kept constant, while their mole fraction is varied. A plot of the change in absorbance versus the mole fraction will exhibit a maximum or minimum at the mole fraction corresponding to the stoichiometry of the complex. researchgate.net For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex. researchgate.net

The binding or formation constant (K) of a complex, which is a measure of its stability, can also be calculated from UV-Vis titration data. Various methods, such as the Benesi-Hildebrand equation, can be applied to the spectral data to determine these thermodynamic parameters.

The following interactive table summarizes the typical electronic transitions observed in organic molecules containing similar chromophores to this compound.

| Type of Transition | Typical Wavelength Range (nm) | Description |

| π → π | 200 - 400 | Involves the excitation of an electron from a bonding π orbital to an anti-bonding π orbital. Characteristic of aromatic rings and other conjugated systems. |

| n → π | 250 - 600 | Involves the promotion of a non-bonding electron (from O or N) to an anti-bonding π orbital. Generally weaker than π → π* transitions. |

| σ → σ | < 200 | Excitation of an electron from a bonding σ orbital to an anti-bonding σ orbital. Requires high energy and is typically observed in the far-UV region. |

The study of complex formation using UV-Vis spectroscopy is illustrated in the table below, which outlines the steps involved in a typical spectrophotometric titration experiment.

| Step | Procedure | Information Obtained |

| 1 | Record the UV-Vis spectrum of the free ligand (this compound) in a suitable solvent. | Initial λmax and molar absorptivity of the ligand. |

| 2 | Prepare a series of solutions with a constant concentration of the ligand and varying concentrations of the metal ion (or other interacting species). | Observation of spectral changes (shifts in λmax, changes in absorbance). |

| 3 | Record the UV-Vis spectrum for each solution. | Data for plotting absorbance changes versus the concentration of the added species. |

| 4 | Analyze the spectral data using methods like Job's plot or mole-ratio method. | Determination of the stoichiometry of the complex (e.g., 1:1, 1:2). |

| 5 | Apply appropriate mathematical models (e.g., Benesi-Hildebrand) to the titration data. | Calculation of the binding constant (K) and molar absorptivity of the complex. |

These advanced analytical and spectroscopic methodologies are indispensable for a comprehensive understanding of the electronic properties and reactivity of this compound in various chemical and biological systems.

Future Research Directions and Emerging Opportunities in the Chemistry of S 2 Amino 2 2 Methoxyphenyl Ethan 1 Ol

Exploration of New Catalytic Systems and Reaction Types

The synthesis of enantiomerically pure vicinal amino alcohols is a central theme in modern organic synthesis due to their prevalence in pharmaceuticals, bioactive compounds, and as chiral ligands. rsc.org Future research concerning (S)-2-Amino-2-(2-methoxyphenyl)ethan-1-ol will likely focus on moving beyond classical synthetic methods towards more advanced catalytic systems that offer greater efficiency, selectivity, and substrate scope.

Recent advancements have highlighted several promising strategies that could be adapted for the synthesis of the target molecule. One major area is the use of Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of unprotected α-amino ketones. acs.org This method is noted for being operationally simpler and representing a green chemistry alternative to traditional resolution or hydrogenation processes that require protecting groups. acs.org Applying this technology to the corresponding 2-amino-1-(2-methoxyphenyl)ethanone could provide a direct and economical route to this compound. acs.org

Furthermore, the development of novel Brønsted acid and chiral phosphoric acid-catalyzed reactions presents another frontier. researchgate.net These organocatalytic systems have been successfully used for the enantioselective synthesis of morpholinones from arylglyoxals and 2-(arylamino)ethan-1-ols, which can then be converted to the desired 1,2-amino alcohols. researchgate.net Adapting this domino heteroannulation and rearrangement sequence could offer a new metal-free pathway to the target compound and its derivatives. researchgate.net Research into radical-based reactions, such as stereoselective electrocatalytic decarboxylative transformations, is also emerging as a powerful tool for creating substituted amino alcohols in a modular fashion. nih.gov

Table 1: Potential Advanced Catalytic Systems for Synthesizing this compound

| Catalytic System | Precursor Type | Key Advantages | Relevant Findings |

| Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation | Unprotected α-amino ketone | High yield, excellent enantioselectivity, operationally simple, green alternative. acs.org | Successfully applied to a range of aryl-substituted α-amino ketones, yielding chiral 1,2-amino alcohols. acs.org |

| Chiral Phosphoric Acid Catalysis | Arylglyoxal and aminoethanol derivative | Metal-free, enantioselective, domino reaction. researchgate.net | Enables asymmetric synthesis of C3-substituted morpholinones, which are precursors to 1,2-amino alcohols. researchgate.net |

| Electrocatalytic Radical Cross-Coupling | Serine-derived chiral carboxylic acid | Modular, chemoselective, scalable via flow chemistry. nih.gov | Allows for the coupling of various aryl, alkenyl, and alkyl fragments to create diverse amino alcohols. nih.gov |

Integration into Flow Chemistry and Continuous Synthesis Methodologies

The transition from batch to continuous flow manufacturing is a key trend in the chemical and pharmaceutical industries, driven by the need for safer, more efficient, and scalable processes. Integrating the synthesis of this compound into flow chemistry platforms is a significant opportunity for future research.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities while minimizing side reactions. nih.gov Recent breakthroughs in the synthesis of amino alcohols using flow reactors highlight the potential of this technology. For instance, stereoselective electrocatalytic methods have been successfully scaled up using unique flow reactor setups, demonstrating the robustness of this approach for producing enantiopure amino alcohols on a large scale. nih.govchemrxiv.org This methodology could be directly applicable to the large-scale production of this compound.

Moreover, flow systems are ideally suited for multistep processes, including chemoenzymatic cascades. nih.gov A continuous flow process could be designed where the substrate is first transformed in a reactor containing an immobilized enzyme, and the output stream is then fed directly into a second reactor for a subsequent chemical modification. This approach avoids the isolation of intermediates, reduces waste, and shortens production times. nih.gov The development of such integrated flow systems for the synthesis of the target molecule represents a promising direction for industrial-scale manufacturing.

Development of Sustainable and Eco-Friendly Synthetic Routes for Chiral Amino Alcohols

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research will undoubtedly prioritize the development of sustainable and eco-friendly methods for producing chiral amino alcohols like this compound.

Biocatalysis is at the forefront of this movement. The use of engineered enzymes such as transaminases, amine dehydrogenases, and oxidases offers high selectivity under mild, aqueous conditions, significantly reducing the reliance on harsh reagents and organic solvents. tandfonline.com Multi-step biocatalytic strategies, such as coupling a transketolase with a transaminase, have been developed to synthesize chiral amino alcohols from simple, low-cost substrates. researchgate.net These one-pot systems are more sustainable and cost-effective, making them attractive for industrial application. researchgate.net Engineering a specific transaminase or developing a de novo metabolic pathway for the synthesis of this compound is a key research goal.

Another promising green methodology is the "Borrowing Hydrogen" (BH) technique. researchgate.net This process, often catalyzed by iridium complexes, involves the temporary oxidation of an alcohol to an aldehyde or ketone, which then reacts with an amine, followed by the reduction of the resulting imine by the "borrowed" hydrogen. The only byproduct of this atom-efficient process is water, making it a highly sustainable alternative for amine synthesis. researchgate.net Applying the BH methodology to couple 2-methoxyphenyl-substituted precursors with an amine source could provide a novel, green route to the target amino alcohol.

Table 2: Comparison of Sustainable Synthetic Strategies for Chiral Amino Alcohols

| Strategy | Principle | Key Advantages | Potential for this compound |

| Biocatalysis | Use of enzymes (e.g., transaminases, dehydrogenases) for stereoselective synthesis. tandfonline.com | High selectivity, mild reaction conditions, reduced waste, use of renewable substrates. tandfonline.comresearchgate.net | Development of a specific enzymatic route could enable highly efficient and green production. |

| Borrowing Hydrogen (BH) | In-situ oxidation-amination-reduction cycle catalyzed by a metal complex (e.g., Iridium). researchgate.net | High atom economy (water is the only byproduct), sustainable. researchgate.net | A novel approach for the direct amination of a suitable diol precursor. |

| Asymmetric Transfer Hydrogenation (ATH) | Hydrogen transfer from a simple donor (e.g., formic acid) to an unsaturated precursor. acs.org | Avoids pressurized hydrogen gas, uses inexpensive catalysts, environmentally benign. acs.org | A greener alternative to traditional reduction methods for the ketone precursor. |

Expanding Applications in Materials Science and Supramolecular Chemistry